N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole core linked to a piperazine moiety via a ketone-ethyl bridge, with a trifluoromethylphenyl substituent and a thiophene carboxamide group.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S2/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUNKNTIZHXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be active against various bacterial strains
Mode of Action
The exact mode of action of this compound is currently unknown. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group has been associated with recent advances in trifluoromethylation of carbon-centered radical intermediates.
Biochemical Pathways
The trifluoromethyl group, which is a part of this compound, plays a significant role in various biochemical pathways. More research is needed to elucidate the exact pathways affected by this compound.
Biological Activity
N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazole moiety, known for its diverse biological activities.
- A thiophene ring, which enhances its pharmacological properties.
- A trifluoromethyl group, which contributes to its lipophilicity and biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures demonstrate significant anticancer properties. For instance:
- Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds often fall below 20 µM, indicating potent activity .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory processes .
- Modulation of Signal Transduction Pathways : The compound may affect pathways related to inflammation and cancer progression by inhibiting kinases involved in these processes .
Case Studies and Research Findings
Several studies provide insight into the biological activity of this compound:
- Antitumor Efficacy : In a study evaluating thiazole derivatives, one compound demonstrated an IC50 of less than 10 µM against breast cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .
- In Vivo Studies : Animal models treated with similar thiazole-based compounds showed reduced tumor growth rates compared to controls, indicating potential for therapeutic use in oncology .
- Cytotoxicity Profiles : The cytotoxicity of related compounds was assessed using various cell lines, revealing that structural modifications significantly influence potency and selectivity against cancer cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Antinociceptive Activity
Research indicates that compounds similar to N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant antinociceptive properties. For instance, studies have shown that piperazine derivatives can effectively alleviate neuropathic pain in animal models, suggesting that this compound may have similar therapeutic potential .
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests it may possess anticonvulsant activity. Research on related piperazine compounds has demonstrated effectiveness in reducing seizure frequency in various preclinical models, indicating a promising avenue for further investigation .
Cancer Research
Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation. The thiazole and thiophene moieties are known to interact with biological targets relevant to cancer therapy, making this compound a candidate for further exploration in oncology .
Case Study 1: Analgesic Efficacy
A study published in the European Journal of Medicinal Chemistry explored the analgesic effects of piperazine derivatives in a chronic pain model. The results indicated that compounds with similar structures to N-(4-(2-oxo...) significantly reduced pain sensitivity, demonstrating their potential as effective pain management agents .
Case Study 2: Anticonvulsant Activity
In another investigation, researchers tested various piperazine-based compounds for their anticonvulsant properties using the maximal electroshock test. The findings revealed that certain derivatives exhibited strong protective effects against seizures, supporting the hypothesis that N-(4-(2-oxo...) could be developed into a therapeutic agent for epilepsy .
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
The compound N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide () shares a nearly identical backbone with the target compound, differing primarily in substituents:
- Trifluoromethyl (CF₃) vs.
- Thiophene vs.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural analysis.
Thiazole and Thiophene Derivatives
Nitrothiophene carboxamides (), such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, differ in their substitution patterns:
- Methoxy-Trifluoromethylphenyl vs. Piperazine: The absence of a piperazine moiety in these compounds limits CNS targeting but may improve peripheral antibacterial efficacy.
Table 2: Antibacterial Activity and Physicochemical Properties
Triazole and Thiadiazole Derivatives
Compounds in (1,2,4-triazole-thiones) and (1,3,4-thiadiazoles) highlight the role of heterocyclic cores in dictating activity:
- Triazole-Thione Tautomerism: ’s compounds exhibit tautomerism (thione vs. thiol forms), which may influence stability and binding modes compared to the rigid thiazole-thiophene system of the target compound .
- Thiadiazole vs. Thiazole: Thiadiazoles in are associated with broader antimicrobial and antitumor activities, but their synthesis involves iodine-mediated cyclization, contrasting with the target compound’s piperazine-thiazole coupling .
Research Findings and Implications
- Substituent Effects: The CF₃ group in the target compound likely enhances metabolic stability and target selectivity compared to Cl or NO₂ analogues .
- Future Directions: Comparative studies on receptor binding (e.g., serotonin 5-HT₁A) and in vitro antibacterial assays are needed to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
